Oxaceprol

Catalog No.
S538337
CAS No.
33996-33-7
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaceprol

CAS Number

33996-33-7

Product Name

Oxaceprol

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N

SMILES

CC(=O)N1CC(CC1C(=O)O)O

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Jonctum, N-acetyl cis-4-hydroxy-L-proline, N-acetyl-4-hydroxyproline, N-acetylhydroxyproline, oxaceprol, oxaceprol, (cis)-isomer, Tejuntivo

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Description

The exact mass of the compound Oxaceprol is 173.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline - Hydroxyproline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxaceprol, a derivative of the amino acid L-proline, is a medication primarily used to manage osteoarthritis (OA) []. While its mechanism of action is not fully understood, research suggests it offers potential benefits for OA patients. Here's a look at its application in scientific research:

Management of Osteoarthritis (OA):

Several studies have investigated the efficacy and safety of oxaceprol in treating OA. A systematic review and meta-analysis published in 2019 found that oxaceprol showed promise in reducing pain and improving joint function in OA patients compared to placebo []. The analysis also suggested a potentially better safety profile for oxaceprol compared to non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used for OA but can cause gastrointestinal side effects [].

However, the authors noted limitations in the available evidence. Most studies included were relatively small and short-term. Further research with larger sample sizes and longer follow-up periods is needed to confirm these findings [].

Oxaceprol is a non-steroidal anti-inflammatory drug primarily used to treat painful and inflammatory conditions associated with osteoarthritis and rheumatoid arthritis. It belongs to the class of organic compounds known as proline derivatives, specifically characterized by its structure as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid. The chemical formula for Oxaceprol is C₇H₁₁NO₄, with a molar mass of approximately 173.168 g/mol . This compound works by inhibiting the adhesion and migration of leukocytes, thereby reducing inflammation without the common side effects associated with traditional non-steroidal anti-inflammatory drugs, such as gastrointestinal irritation .

  • Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target enzymes involved in inflammation, Oxaceprol works by inhibiting the migration and adhesion of white blood cells to inflamed joints, thereby reducing inflammation at an earlier stage [].
  • Toxicity: Clinical trials suggest Oxaceprol is generally well-tolerated with fewer side effects compared to some NSAIDs []. However, potential side effects like dizziness, nausea, diarrhea, and abdominal pain have been reported [].
  • Flammability: No specific data on the flammability of Oxaceprol is available in publicly accessible scientific publications. However, based on its structure, it is likely combustible.
  • Reactivity: Information on the reactivity of Oxaceprol with other chemicals is limited in publicly available scientific literature.
Typical of amino acids and their derivatives. Its synthesis involves reactions that modify the proline backbone, particularly through acylation and hydroxylation processes. The compound does not significantly inhibit prostaglandin synthesis in vitro, which distinguishes it from many other non-steroidal anti-inflammatory drugs that primarily exert their effects through this pathway . Instead, Oxaceprol's mechanism focuses on modulating leukocyte activity and inflammatory mediators.

The primary biological activity of Oxaceprol is its anti-inflammatory effect, which is achieved through the inhibition of leukocyte accumulation in inflamed tissues. This action helps alleviate symptoms such as pain, swelling, and stiffness in conditions like osteoarthritis and rheumatoid arthritis. Research indicates that Oxaceprol does not inhibit prostaglandin synthesis but rather affects other inflammatory pathways, making it a unique option among anti-inflammatory agents . Additionally, Oxaceprol has been shown to block the release of chemical mediators responsible for inflammation, further contributing to its therapeutic effects .

The synthesis of Oxaceprol typically involves the following steps:

  • Formation of the Pyrrolidine Ring: Starting from proline or its derivatives, reactions are conducted to form a pyrrolidine structure.
  • Acetylation: The hydroxyl group on the pyrrolidine is acetylated using acetic anhydride or acetyl chloride.
  • Hydroxylation: Hydroxyl groups are introduced at specific positions to yield the final compound.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain pure Oxaceprol .

These methods ensure that the final product retains its biological activity while minimizing impurities.

Oxaceprol is primarily utilized in managing:

  • Osteoarthritis: Reducing pain and inflammation associated with joint degeneration.
  • Rheumatoid Arthritis: Alleviating symptoms related to autoimmune inflammatory responses.
  • Other Inflammatory Conditions: Including systemic lupus erythematosus and mild skin burns when applied topically .

Due to its unique mechanism of action, Oxaceprol is often preferred for patients who may be sensitive to traditional non-steroidal anti-inflammatory drugs.

Oxaceprol may interact with various medications, particularly:

  • Anticoagulants: Such as warfarin and heparin, where it may enhance bleeding risks.
  • Antihypertensive Medications: Including atenolol and losartan, potentially altering their effectiveness.
  • Other Anti-inflammatory Drugs: Such as methotrexate and lithium, where combined use may require careful monitoring .

Patients should be advised to consult healthcare providers regarding potential interactions before starting Oxaceprol.

Several compounds share structural or functional similarities with Oxaceprol. Below is a comparison highlighting their uniqueness:

CompoundChemical StructurePrimary UseUnique Mechanism
IbuprofenC₁₃H₁₈O₂Pain relief and inflammationInhibits cyclooxygenase enzymes
NaproxenC₁₄H₁₄O₃Anti-inflammatoryLong half-life; inhibits prostaglandin synthesis
DiclofenacC₁₄H₁₄ClN₃O₂Pain relief in arthritisSelective COX-2 inhibitor
CelecoxibC₁₈H₁₈F₂N₂O₂SChronic pain managementCOX-2 selective inhibition

Oxaceprol stands out due to its specific action on leukocyte behavior rather than directly inhibiting prostaglandin synthesis, making it suitable for patients who require effective inflammation control without the gastrointestinal side effects commonly associated with other non-steroidal anti-inflammatory drugs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06880783 g/mol

Monoisotopic Mass

173.06880783 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

132.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0XV76B96L

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antirheumatic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX09 - Oxaceprol
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX24 - Oxaceprol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33996-33-7

Wikipedia

Oxaceprol
Odanacati

General Manufacturing Information

L-Proline, 1-acetyl-4-hydroxy-, (4R)-: INACTIVE

Dates

Modify: 2023-08-15
1: Pawar HS, Francis NK, Hota T, Peter N, Mitra A. Comparative evaluation of therapeutic efficacy of intra-articular oxaceprol with conventional modalities in osteoarthritis animal model. Clin Rheumatol. 2018 Apr 10. doi: 10.1007/s10067-018-4087-1. [Epub ahead of print] PubMed PMID: 29637484.
2: Bach TM, Hara R, Kino K, Ohtsu I, Yoshida N, Takagi H. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1. Appl Microbiol Biotechnol. 2013 Jan;97(1):247-57. doi: 10.1007/s00253-012-4204-z. Epub 2012 Jun 16. PubMed PMID: 22707053.
3: Hoa BT, Hibi T, Nasuno R, Matsuo G, Sasano Y, Takagi H. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. J Biosci Bioeng. 2012 Aug;114(2):160-5. doi: 10.1016/j.jbiosc.2012.03.014. Epub 2012 May 10. PubMed PMID: 22578594.
4: Pavelka K. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials. Curr Med Res Opin. 2012 Jan;28(1):163-78. doi: 10.1185/03007995.2011.649848. Review. PubMed PMID: 22168216.
5: Gu J, Chen N, Ding G, Zhang Z. Determination of oxaceprol in rat plasma by LC-MS/MS and its application in a pharmacokinetic study. J Pharm Biomed Anal. 2011 Jan 5;54(1):173-8. doi: 10.1016/j.jpba.2010.08.011. Epub 2010 Aug 19. PubMed PMID: 20832228.
6: Aliev AE, Bhandal S, Courtier-Murias D. Quantum mechanical and NMR studies of ring puckering and cis/trans-rotameric interconversion in prolines and hydroxyprolines. J Phys Chem A. 2009 Oct 8;113(40):10858-65. doi: 10.1021/jp906006w. PubMed PMID: 19757781.
7: Clayton JJ. Nutraceuticals in the management of osteoarthritis. Orthopedics. 2007 Aug;30(8):624-9; quiz 630-1. Review. PubMed PMID: 17727018.
8: Krüger K, Klasser M, Mössinger J, Becker U. Oxaceprol--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug. Clin Exp Rheumatol. 2007 Jan-Feb;25(1):29-34. PubMed PMID: 17417987.
9: Ponzio TA, Hatton GI. Adenosine postsynaptically modulates supraoptic neuronal excitability. J Neurophysiol. 2005 Jan;93(1):535-47. Epub 2004 Sep 8. PubMed PMID: 15356187.
10: Beyens MN, Guy C, Ratrema M, Ollagnier M. Prescription of drugs to pregnant women in France: the HIMAGE study. Therapie. 2003 Nov-Dec;58(6):505-11. PubMed PMID: 15058494.
11: Harris AG, Schropp A, Messmer K. [Oxaceprol reduced leukocyte adhesion and extravasation and preserves perfusion of tissue after ischemia/reperfusion]. Langenbecks Arch Chir Suppl Kongressbd. 1998;115(Suppl I):447-51. German. PubMed PMID: 14518294.
12: Witte S, Lasek R, Victor N. [Meta-analysis of the efficacy of adenosylmethionine and oxaceprol in the treatment of osteoarthritis]. Orthopade. 2002 Nov;31(11):1058-65. German. PubMed PMID: 12436324.
13: Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Oxaceprol, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis. Acta Orthop Scand. 2001 Jun;72(3):293-8. PubMed PMID: 11480608.
14: Curatolo M, Bogduk N. Pharmacologic pain treatment of musculoskeletal disorders: current perspectives and future prospects. Clin J Pain. 2001 Mar;17(1):25-32. Review. PubMed PMID: 11289086.
15: Herrmann G, Steeger D, Klasser M, Wirbitzky J, Fürst M, Venbrocks R, Rohde H, Jungmichel D, Hildebrandt HD, Parnham MJ, Gimbel W, Dirschedl H. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104. PubMed PMID: 10791619.
16: Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15. Review. PubMed PMID: 10423160.
17: Bauer HW, Klasser M, von Hanstein KL, Rolinger H, Schladitz G, Henke HD, Gimbel W, Steinbach K. Oxaceprol is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip. Clin Rheumatol. 1999;18(1):4-9. PubMed PMID: 10088941.
18: Villani P, Bouvenot G. [Assessment of the placebo effect of symptomatic slow-acting anti-arthritics]. Presse Med. 1998 Feb 7;27(5):211-4. Review. French. PubMed PMID: 9768015.
19: Harris A, Schropp A, Messmer K. Effects of oxaceprol on the microcirculation in ischemia/reperfusion injury. Eur J Med Res. 1998 Apr 8;3(4):182-8. PubMed PMID: 9533926.
20: Steinmeyer J, Kalbhen DA. The inhibitory effects of antirheumatic drugs on the activity of human leukocyte elastase and cathepsin G. Inflamm Res. 1996 Jul;45(7):324-9. PubMed PMID: 8841833.

Explore Compound Types